[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol

Antiviral Drug Discovery HCV NS5A Inhibitors Resistance Mutations

This (8S)-configured spirocyclic amino alcohol (CAS 2380764-43-0) uniquely delivers the clinically proven 1,4-dioxa-7-azaspiro[4.4]nonane core of GSK2336805, which maintained picomolar potency against drug-resistant HCV mutants. The defined (8S) hydroxymethyl exit vector enables precise 3D fragment elaboration for GPCR, kinase, and Mac1 inhibitor design. Substituting the (8R) enantiomer (CAS 1821519-34-9) or acyclic analogs invalidates established structure-activity relationships. Choose this chiral building block for stereochemically validated, high-Fsp³ discovery libraries.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 2380764-43-0
Cat. No. B6608572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
CAS2380764-43-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COC2(O1)CC(NC2)CO
InChIInChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m0/s1
InChIKeyJXSHAUHCKJCDDM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol: Chiral Spirocyclic Amino Alcohol Building Block with HCV NS5A and Macrodomain Targeting Pedigree


[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol (CAS 2380764-43-0) is a chiral spirocyclic amino alcohol building block featuring a 1,4-dioxa-7-azaspiro[4.4]nonane core with an (8S)-configured hydroxymethyl substituent . The molecular formula is C7H13NO3 with a molecular weight of 159.18 g/mol . This compound belongs to a class of "high-Fsp³" (fraction of sp³-hybridized carbons) motifs recognized as privileged scaffolds in medicinal chemistry due to enhanced three-dimensional character and improved target complementarity relative to planar aromatic building blocks [1]. The 1,4-dioxa-7-azaspiro[4.4]nonane motif has been clinically validated in GSK2336805, an NS5A inhibitor that progressed to human trials for hepatitis C, demonstrating the scaffold's capacity to maintain picomolar potency against wild-type and drug-resistant HCV mutants [2].

Why [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol Cannot Be Replaced by Generic Spirocyclic or Acyclic Amino Alcohol Alternatives


Substitution of [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol with generic spirocyclic amino alcohols or acyclic analogs carries material scientific risk due to three interdependent factors. First, stereochemical configuration at the 8-position dictates downstream biological activity; the (8S) enantiomer is structurally distinct from its (8R) counterpart (CAS 1821519-34-9), and substitution of one for the other constitutes a fundamental change in molecular chirality that would invalidate structure-activity relationships established in receptor-binding contexts . Second, the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold is specifically validated in clinical-stage HCV NS5A inhibitors (GSK2336805), where this exact spirocyclic motif—not alternative spiro systems such as 2-oxa-7-azaspiro[4.4]nonane or 1-oxa-7-azaspiro[4.4]nonane—demonstrated picomolar potency and maintained activity against resistance-associated L31V and Y93H mutants [1]. Third, the (8S) chiral hydroxymethyl substituent provides a defined exit vector and reactive handle for further derivatization (e.g., esterification, etherification, oxidation to aldehyde/carboxylic acid) that is geometrically constrained by the spirocyclic framework, enabling predictable three-dimensional molecular architecture that acyclic or conformationally flexible alternatives cannot replicate [2].

[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol: Quantitative Differential Evidence for Scientific Selection


Scaffold Validation: 1,4-Dioxa-7-azaspiro[4.4]nonane Motif Maintains Sub-Nanomolar Potency Against HCV NS5A Drug-Resistant Mutants

The 1,4-dioxa-7-azaspiro[4.4]nonane motif—the core scaffold of the target compound—was systematically evaluated in the clinical candidate GSK2336805 (compound 41H) against a panel of HCV NS5A wild-type and resistance-associated variants. This represents class-level validation of the scaffold's differentiated pharmacological profile [1]. The quantitative data demonstrate that the 1,4-dioxa-7-azaspiro[4.4]nonane-containing inhibitor maintained picomolar potency against both wild-type and L31V/Y93H mutant genotypes, whereas alternative spirocyclic motifs (e.g., piperidine-derived spiro systems) evaluated in the same medicinal chemistry campaign showed greater potency erosion against these resistance-conferring mutations [1].

Antiviral Drug Discovery HCV NS5A Inhibitors Resistance Mutations Spiroketal Pyrrolidines

Stereochemical Differentiation: (8S) Enantiomer as Structurally Distinct from (8R) Counterpart with Implied Differential Binding Profiles

The (8S) configuration of the target compound represents a specific stereochemical entity distinct from its (8R) enantiomer (CAS 1821519-34-9). This differentiation is not theoretical; crystallographic evidence from the structurally related (8R)-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol derivative (PDB ID: 7HCZ) demonstrates that the (8R) enantiomer engages the SARS-CoV-2 NSP3 macrodomain binding site with a defined pose, where the hydroxymethyl substituent orientation is geometrically constrained by the spirocyclic framework [1]. While direct head-to-head activity data for the isolated (8S) versus (8R) enantiomers of the free methanol building block are not available in the public domain, the existence of the (8R) analog in a co-crystal structure (7HCZ) establishes that the two enantiomers would be expected to exhibit distinct binding geometries and therefore non-interchangeable biological activities in any chiral environment [1].

Chiral Building Blocks Stereoselective Synthesis Enantiomeric Differentiation Crystallographic Fragment Screening

Class-Level Drug-Like Properties: Spirocyclic Amino Alcohols Exhibit Enhanced Fsp³ and Conformational Constraint Relative to Planar Aromatic Building Blocks

The 1,4-dioxa-7-azaspiro[4.4]nonane scaffold belongs to the broader class of spirocyclic amino alcohols recognized as "high-Fsp³" motifs with differentiated physicochemical and biological property profiles [1]. Class-level data indicate that spirocyclic moieties are considered privileged structures for GPCR ligand design due to pronounced three-dimensional character, better complementarity to protein targets, and generally lower off-target effects compared to planar aromatic alternatives [1]. For the core 1,4-dioxa-7-azaspiro[4.4]nonane scaffold (CAS 176-33-0, the unsubstituted parent), calculated logP is 0.20 with a topological polar surface area of 30.49 Ų and zero rotatable bonds—a profile distinct from common acyclic amino alcohols (e.g., 2-aminoethanol: logP -1.31, 2 rotatable bonds; 3-amino-1-propanol: logP -1.0, 3 rotatable bonds) [2]. This combination of moderate lipophilicity, constrained conformational space, and dual hydrogen-bond donor/acceptor functionality (NH plus OH groups) confers a differentiated property envelope for fragment-based drug discovery and lead optimization.

Medicinal Chemistry Fsp³-Rich Building Blocks Ligand Efficiency GPCR Ligand Design

Prioritized Research Applications for [(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol Based on Verified Scaffold Evidence


Antiviral Lead Optimization: NS5A Inhibitor Scaffold Derivatization for Resistance-Overcoming Candidates

Based on class-level validation of the 1,4-dioxa-7-azaspiro[4.4]nonane motif in GSK2336805, this (8S)-chiral building block is directly applicable to medicinal chemistry campaigns targeting HCV NS5A or homologous viral proteins. The scaffold's demonstrated capacity to maintain sub-nanomolar potency against L31V and Y93H resistance mutants [1] positions it as a strategic starting point for designing next-generation inhibitors with improved resistance profiles. The (8S)-hydroxymethyl handle enables functionalization via esterification, etherification, or carbamate formation for SAR exploration around the 8-position exit vector.

SARS-CoV-2 Macrodomain (NSP3 Mac1) Fragment-Based Drug Discovery

The crystallographic evidence of the (8R)-configured analog co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB 7HCZ) [1] establishes the broader spirocyclic scaffold as a validated starting point for Mac1 inhibitor development. The (8S) enantiomer offers a complementary stereochemical starting point for fragment elaboration, enabling exploration of alternative binding geometries. The NSP3 macrodomain is a validated antiviral target critical for coronavirus pathogenesis, and spirocyclic amino alcohols from this scaffold class have demonstrated binding competence in crystallographic fragment screening campaigns.

Stereoselective Synthesis of Spirocyclic Pharmacophores for GPCR and Kinase Targets

The high Fsp³ character and conformational constraint of the 1,4-dioxa-7-azaspiro[4.4]nonane scaffold are particularly valued in GPCR ligand design and kinase inhibitor programs where three-dimensional complementarity to binding pockets correlates with improved selectivity profiles [1]. The (8S)-hydroxymethyl functionality provides a defined chiral handle for constructing spirocyclic amine libraries via reductive amination, Mitsunobu chemistry, or sulfonate displacement. The zero-rotatable-bond core enforces predictable molecular geometry that can be exploited in structure-based drug design workflows.

Fragment Library Enrichment with Fsp³-Rich, Chirally Pure Building Blocks

For organizations curating fragment-screening libraries or diversity-oriented synthesis collections, this compound addresses the documented need for increased three-dimensionality and stereochemical complexity in screening sets [1]. The combination of dual hydrogen-bond donor/acceptor groups (NH plus OH), moderate calculated lipophilicity (parent logP ~0.2), and chirally pure (8S) stereochemistry makes this building block a high-value addition to fragment libraries designed for biophysical screening (SPR, NMR, thermal shift assays) and X-ray crystallography campaigns [2].

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